N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylbenzamide
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Overview
Description
N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure with nitrogen atoms in the ring. The presence of fluorine atoms in the compound significantly impacts its chemical and physical properties, making it important in various applications, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLBENZAMIDE involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. .
Scientific Research Applications
N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: The compound finds applications in the development of agrochemicals and advanced materials
Mechanism of Action
The mechanism of action of N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and fluorinated heterocycles. Compared to these compounds, N-[1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-2-METHYLBENZAMIDE is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity .
Properties
Molecular Formula |
C21H14F4N4O4 |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylbenzamide |
InChI |
InChI=1S/C21H14F4N4O4/c1-10-4-2-3-5-13(10)16(30)28-20(21(23,24)25)14-15(26-18(20)32)29(19(33)27-17(14)31)12-8-6-11(22)7-9-12/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33) |
InChI Key |
HKMDCJNDDYUZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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